molecular formula C11H9FN2O3 B039211 Sorbinil CAS No. 112420-09-4

Sorbinil

货号: B039211
CAS 编号: 112420-09-4
分子量: 236.20 g/mol
InChI 键: LXANPKRCLVQAOG-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sorbinil is a compound known as an aldose reductase inhibitor. It has been investigated for its potential in treating diabetic complications such as neuropathy and retinopathy. Aldose reductase is an enzyme that converts excess glucose into sorbitol, which can accumulate and lead to complications in diabetic patients .

科学研究应用

Diabetic Neuropathy

Sorbinil has been extensively studied for its effects on diabetic neuropathy, a common complication of diabetes characterized by nerve damage.

  • Clinical Trials :
    • A double-blind, crossover trial involving 39 diabetic patients demonstrated that treatment with 250 mg/day of this compound improved nerve conduction velocities (NCV) significantly over a 9-week period. The results indicated improvements in peroneal motor NCV (+0.70 m/s), median motor NCV (+0.66 m/s), and median sensory NCV (+1.16 m/s) compared to placebo .
    • A larger multi-center trial involving 210 to 280 patients assessed the long-term effects of this compound on neuropathy symptoms and nerve function over one year .

Diabetic Retinopathy

This compound has also been evaluated for its potential to prevent or mitigate diabetic retinopathy.

  • This compound Retinopathy Trial : This study found that while this compound did not significantly improve retinal outcomes compared to placebo, it was noted for its safety profile and tolerability in diabetic patients .

Case Study 1: Painful Diabetic Neuropathy

In a study involving 11 patients suffering from painful diabetic neuropathy, treatment with this compound for three weeks showed no significant changes in diabetic management or control but provided insights into pain modulation mechanisms .

Case Study 2: Corneal Endothelium Effects

Research conducted on galactosemic dogs indicated that this compound treatment helped mitigate endothelial abnormalities in the cornea, suggesting potential applications in ocular complications related to diabetes .

Data Tables

Application Area Study Type Sample Size Key Findings
Diabetic NeuropathyDouble-blind trial39Improved NCV after 9 weeks of treatment
Diabetic NeuropathyMulti-center trial210-280Evaluated long-term effects on symptoms and function
Diabetic RetinopathyThis compound Retinopathy TrialNot specifiedNo significant improvement in retinal outcomes
Painful NeuropathyCase study11No significant changes observed
Corneal EndotheliumAnimal studyGalactosemic dogsMitigated endothelial abnormalities

作用机制

Sorbinil exerts its effects by inhibiting the enzyme aldose reductase. This enzyme is responsible for converting glucose to sorbitol in the polyol pathway. By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol, which can lead to osmotic stress and damage in diabetic patients . This inhibition helps prevent complications such as neuropathy and retinopathy .

生物活性

Sorbinil is a synthetic compound classified as an aldose reductase inhibitor . It has been primarily investigated for its potential therapeutic effects in treating diabetic complications, particularly diabetic neuropathy and retinopathy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by clinical studies, mechanisms of action, and relevant data tables.

This compound exerts its biological effects by inhibiting the enzyme aldose reductase , which is responsible for converting glucose into sorbitol via the polyol pathway. This pathway is particularly active in conditions of chronic hyperglycemia, leading to increased sorbitol levels that contribute to osmotic and oxidative stress in peripheral nerves and other tissues. By inhibiting aldose reductase, this compound aims to reduce the accumulation of sorbitol and mitigate associated cellular damage.

Clinical Studies and Findings

Clinical trials have been conducted to evaluate the efficacy of this compound in improving nerve function in diabetic patients. Here are some key findings from these studies:

  • Nerve Conduction Velocity (NCV) Study :
    • A randomized, double-blind trial involving 39 diabetic patients showed that treatment with 250 mg/day of this compound for 9 weeks resulted in significant improvements in NCV:
      • Peroneal motor NCV: +0.70 ± 0.24 m/s (P < 0.008)
      • Median motor NCV: +0.66 ± 0.27 m/s (P < 0.005)
      • Median sensory NCV: +1.16 ± 0.50 m/s (P < 0.035)
    • Notably, these improvements were not correlated with glycemic control, indicating a direct effect on nerve function independent of blood sugar levels .
  • Long-term Efficacy :
    • In a larger, multi-center study involving 210-280 patients over 12 months, the primary endpoints included various neural assessments (thermal and tactile perception thresholds). The results indicated no statistically significant difference between this compound and placebo groups regarding overall neuropathy symptoms .
  • Adverse Effects :
    • While generally well-tolerated, this compound has been associated with some adverse events, including hypersensitivity reactions and potential renal impairment .

Data Table: Summary of Clinical Trials on this compound

Study TypeSample SizeDurationDosageOutcome MeasuresResults Summary
NCV Study399 weeks250 mg/dayMotor and sensory NCVSignificant improvement in NCV for all tested nerves
Long-term Efficacy Trial210-28012 monthsVariableNeural signs, symptoms, thermal/tactile thresholdsNo significant difference from placebo

Research Findings

Research has indicated that the polyol pathway plays a crucial role in the pathogenesis of diabetic complications. Chronic hyperglycemia leads to increased flux through this pathway, resulting in harmful effects such as:

  • Decreased cellular NADPH levels.
  • Increased cellular sorbitol levels.
  • Enhanced formation of advanced glycosylation end products (AGEs) due to elevated fructose levels.

Inhibiting this pathway with compounds like this compound may help prevent these deleterious effects .

属性

IUPAC Name

(4S)-6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXANPKRCLVQAOG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023587
Record name Sorbinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68367-52-2
Record name Sorbinil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68367-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorbinil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068367522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorbinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02712
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sorbinil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sorbinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sorbinil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SORBINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4186B906P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorbinil
Reactant of Route 2
Sorbinil
Reactant of Route 3
Sorbinil
Reactant of Route 4
Sorbinil
Reactant of Route 5
Sorbinil
Reactant of Route 6
Sorbinil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。